N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide
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Overview
Description
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of chromen-2-yl derivatives. This compound is characterized by the presence of a furan-2-carboxamide moiety attached to a chromen-2-yl core, which is further substituted with a 3-methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with its targets that results in a broad spectrum of biological changes.
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, leading to a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Chromen-2-yl Core: The chromen-2-yl core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the 3-Methoxyphenyl Group: The 3-methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromen-2-yl core is reacted with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Furan-2-Carboxamide Moiety: The final step involves the coupling of the 3-(3-methoxyphenyl)-4-oxochromen-2-yl intermediate with furan-2-carboxylic acid or its derivative (e.g., furan-2-carboxylic acid chloride) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents, while nucleophilic substitution can involve nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound can be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may find applications in the development of new materials, dyes, and other industrial products.
Comparison with Similar Compounds
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide: This compound has a similar structure but with a 4-methoxyphenyl group instead of a 3-methoxyphenyl group.
N-[3-(3-hydroxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide: This compound has a hydroxy group instead of a methoxy group on the phenyl ring.
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]thiophene-2-carboxamide: This compound has a thiophene-2-carboxamide moiety instead of a furan-2-carboxamide moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chromen-2-yl and furan-2-carboxamide moieties, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c1-25-14-7-4-6-13(12-14)18-19(23)15-8-2-3-9-16(15)27-21(18)22-20(24)17-10-5-11-26-17/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVZTAWQXORWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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